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Compound of Interest

Compound Name: 6-Methoxy-2-naphthol

Cat. No.: B1581671 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 6-Methoxy-2-
naphthol, a key intermediate in the synthesis of various pharmaceutical compounds. This

document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and

Ultraviolet-Visible (UV-Vis) spectroscopic characteristics of the molecule, supported by detailed

experimental protocols and data presented in a clear, tabular format for easy reference and

comparison.

Spectroscopic Data Summary
The following tables summarize the expected quantitative spectral data for 6-Methoxy-2-
naphthol. This data is compiled from publicly available spectral databases and peer-reviewed

literature for closely related compounds, providing a reliable reference for the identification and

characterization of this molecule.

Nuclear Magnetic Resonance (NMR) Data
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The

following tables present the predicted chemical shifts (δ) in parts per million (ppm) for the ¹H

and ¹³C nuclei of 6-Methoxy-2-naphthol.

Table 1: ¹H NMR Spectral Data of 6-Methoxy-2-naphthol (Predicted)
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Proton
Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

H1 ~7.7 d ~9.0

H3 ~7.1 d ~2.5

H4 ~7.3 dd ~9.0, 2.5

H5 ~7.2 d ~2.5

H7 ~7.1 dd ~8.5, 2.5

H8 ~7.6 d ~8.5

OCH₃ ~3.9 s -

OH Variable br s -

Solvent: CDCl₃. Reference: Tetramethylsilane (TMS) at 0.00 ppm.

Table 2: ¹³C NMR Spectral Data of 6-Methoxy-2-naphthol (Predicted)
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Carbon Chemical Shift (δ, ppm)

C1 ~129.5

C2 ~155.0

C3 ~109.0

C4 ~129.0

C4a ~127.0

C5 ~106.0

C6 ~158.0

C7 ~119.0

C8 ~129.8

C8a ~135.0

OCH₃ ~55.5

Solvent: CDCl₃. Reference: CDCl₃ at 77.16 ppm.

Infrared (IR) Spectroscopy Data
IR spectroscopy provides information about the functional groups present in a molecule. The

following table lists the characteristic absorption bands for 6-Methoxy-2-naphthol.

Table 3: IR Spectral Data of 6-Methoxy-2-naphthol
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Wavenumber (cm⁻¹) Intensity Assignment

~3300 Strong, Broad O-H stretch (phenolic)

~3050 Medium C-H stretch (aromatic)

~2950, ~2850 Medium C-H stretch (methyl)

~1620, ~1510 Strong C=C stretch (aromatic)

~1260 Strong C-O stretch (aryl ether)

~1210 Strong C-O stretch (phenol)

~850, ~810 Strong C-H bend (out-of-plane)

Sample Preparation: KBr wafer.

Ultraviolet-Visible (UV-Vis) Spectroscopy Data
UV-Vis spectroscopy is used to study the electronic transitions within a molecule. The following

table shows the expected absorption maxima (λ_max) for 6-Methoxy-2-naphthol in ethanol.

Table 4: UV-Vis Spectral Data of 6-Methoxy-2-naphthol

λ_max (nm)
Molar Absorptivity (ε,
L·mol⁻¹·cm⁻¹)

Solvent

~225 ~45,000 Ethanol

~265 ~6,000 Ethanol

~320 ~2,500 Ethanol

~335 ~2,000 Ethanol

Experimental Protocols
The following sections provide detailed methodologies for acquiring the spectral data presented

above.
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NMR Spectroscopy
¹H and ¹³C NMR spectra are typically recorded on a 300 or 500 MHz spectrometer.

Sample Preparation: Dissolve 5-10 mg of 6-Methoxy-2-naphthol in approximately 0.7 mL of

deuterated chloroform (CDCl₃).

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ

= 0.00 ppm).

Data Acquisition:

For ¹H NMR, acquire the spectrum using a sufficient number of scans to obtain a good

signal-to-noise ratio.

For ¹³C NMR, use a proton-decoupled sequence to simplify the spectrum and enhance the

signal of carbon atoms. A larger number of scans is typically required due to the lower

natural abundance of the ¹³C isotope.

Data Processing: Process the raw data using appropriate software to perform Fourier

transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy
IR spectra are recorded using a Fourier-transform infrared (FTIR) spectrometer.

Sample Preparation (KBr Wafer Technique):

Grind a small amount (1-2 mg) of 6-Methoxy-2-naphthol with approximately 100-200 mg

of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine,

homogeneous powder is obtained.

Place a portion of the powder into a pellet press and apply pressure to form a thin,

transparent wafer.

Data Acquisition: Place the KBr wafer in the sample holder of the FTIR spectrometer and

record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of a

blank KBr pellet should be recorded and subtracted from the sample spectrum.
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UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectra are recorded using a double-beam UV-Vis spectrophotometer.

Sample Preparation: Prepare a stock solution of 6-Methoxy-2-naphthol in a UV-grade

solvent such as ethanol. From the stock solution, prepare a series of dilutions to find a

concentration that gives an absorbance reading within the linear range of the instrument

(typically 0.1 - 1.0).

Data Acquisition:

Use a quartz cuvette with a 1 cm path length.

Fill the reference cuvette with the pure solvent (ethanol) and the sample cuvette with the

prepared solution of 6-Methoxy-2-naphthol.

Scan the sample from approximately 200 to 400 nm to record the absorption spectrum

and identify the wavelengths of maximum absorbance (λ_max).

Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of 6-
Methoxy-2-naphthol.
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Caption: Workflow for the spectroscopic analysis of 6-Methoxy-2-naphthol.

To cite this document: BenchChem. [Spectral Data of 6-Methoxy-2-naphthol: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1581671#spectral-data-of-6-methoxy-2-naphthol-
nmr-ir-uv-vis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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